molecular formula C6H12ClN5O B6197430 1-(2-aminoethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 2680542-05-4

1-(2-aminoethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No.: B6197430
CAS No.: 2680542-05-4
M. Wt: 205.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide hydrochloride is a synthetic organic compound with significant potential in various scientific fields. This compound is characterized by its unique triazole ring structure, which imparts distinct chemical properties and reactivity. It is often studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-azidoethylamine with N-methylpropargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. This is followed by the introduction of the carboxamide group through amidation reactions. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatographic techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Scientific Research Applications

1-(2-Aminoethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-aminoethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide hydrochloride exerts its effects is often related to its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxamide
  • N-Methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(2-Aminoethyl)-N-methyl-1H-1,2,3-triazole

Comparison: 1-(2-Aminoethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to the presence of both the aminoethyl and N-methyl groups, which enhance its reactivity and potential interactions with biological targets. Compared to its analogs, this compound may exhibit improved solubility, stability, and bioavailability, making it a more attractive candidate for various applications.

Properties

CAS No.

2680542-05-4

Molecular Formula

C6H12ClN5O

Molecular Weight

205.6

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.